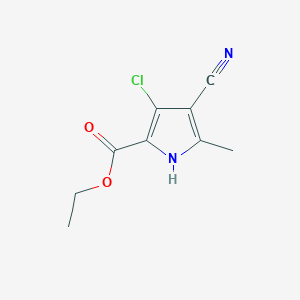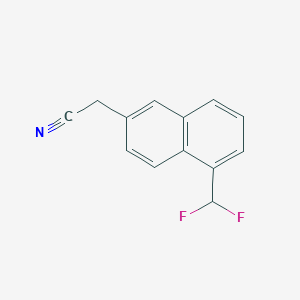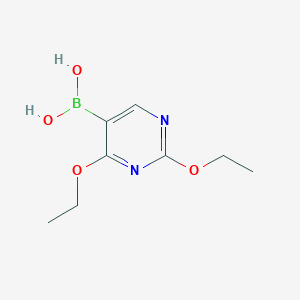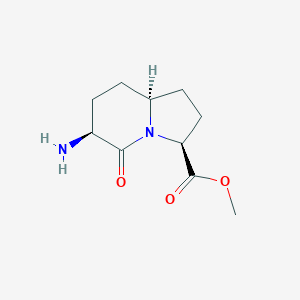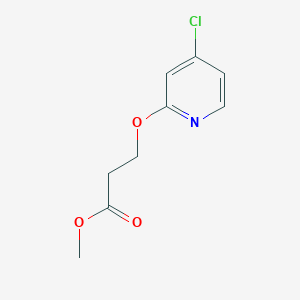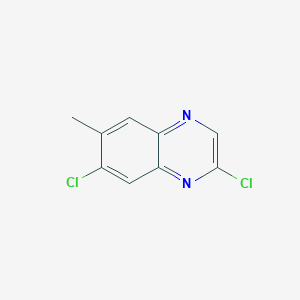
2,7-Dichloro-6-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichloro-6-methylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is a derivative of quinoxaline, which is known for its diverse pharmacological properties and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-6-methylquinoxaline typically involves the condensation of appropriate substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds . One common method includes the reaction of 2,3-dichloroquinoxaline with methylating agents under controlled conditions . The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact . This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient processes. The scalability of these methods ensures the compound can be produced in bulk quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-6-methylquinoxaline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,7-Dichloro-6-methylquinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-6-methylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit DNA-topoisomerase-II activity, leading to the disruption of DNA replication and cell division . This makes it a potential candidate for anticancer drug development. Additionally, the compound can bind to various receptors, modulating their activity and resulting in diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxy-3-(methyl sulfinyl)quinoxaline
- 2,7-Dichloro-3-(methyl sulfinyl)quinoxaline
- 6-Bromo-3-chloro-2-(methylsulfonyl)quinoxaline
- 3,6-Dichloro-2-(methylsulfonyl)quinoxaline
Uniqueness
2,7-Dichloro-6-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and methyl groups enhance its reactivity and potential for functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,7-dichloro-6-methylquinoxaline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-7-8(3-6(5)10)13-9(11)4-12-7/h2-4H,1H3 |
InChI Key |
SQOXIUNTTQTBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)
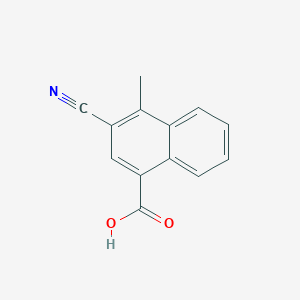
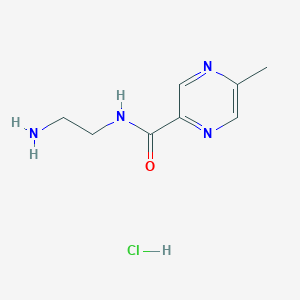
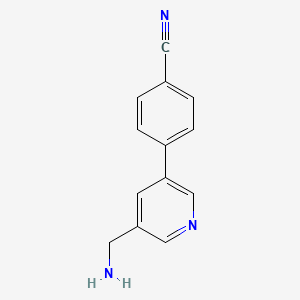

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)


